molecular formula C30H30FN3O3 B12228596 1-[(4-Fluorophenyl)methyl]-4-{1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]benzi midazol-2-yl}pyrrolidin-2-one

1-[(4-Fluorophenyl)methyl]-4-{1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]benzi midazol-2-yl}pyrrolidin-2-one

Cat. No.: B12228596
M. Wt: 499.6 g/mol
InChI Key: UJUKQPOJHWKOMA-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-4-{1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]benzi midazol-2-yl}pyrrolidin-2-one is a complex organic compound that features a combination of fluorophenyl, methoxy, and benzimidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Fluorophenyl)methyl]-4-{1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]benzi midazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidin-2-one structure, followed by the introduction of the benzimidazole and fluorophenyl groups through a series of substitution and coupling reactions. Common reagents used in these reactions include various halides, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often involving advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)methyl]-4-{1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]benzi midazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzimidazole and fluorophenyl sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halides, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-4-{1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]benzi midazol-2-yl}pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-4-{1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]benzi midazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but differs in the core structure.

    Pyrrolidine derivatives: Similar in the pyrrolidine ring but vary in substituents.

Uniqueness

1-[(4-Fluorophenyl)methyl]-4-{1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]benzi midazol-2-yl}pyrrolidin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C30H30FN3O3

Molecular Weight

499.6 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-[1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C30H30FN3O3/c1-3-6-21-11-14-27(28(17-21)36-2)37-16-15-34-26-8-5-4-7-25(26)32-30(34)23-18-29(35)33(20-23)19-22-9-12-24(31)13-10-22/h3-5,7-14,17,23H,1,6,15-16,18-20H2,2H3

InChI Key

UJUKQPOJHWKOMA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=C(C=C5)F

Origin of Product

United States

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